Avermectin

描述

属性

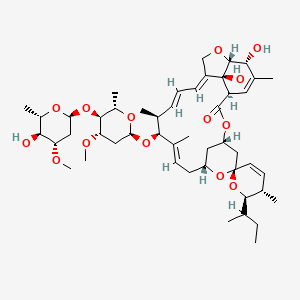

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-VDYLCOMISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Discovery of Avermectin from Streptomyces avermitilis: A Technical Guide

Abstract: The discovery of Avermectin from the soil bacterium Streptomyces avermitilis represents a landmark achievement in parasitology and drug development, leading to a new class of potent anthelmintic and insecticidal agents. This technical guide provides an in-depth overview of the core scientific endeavors behind this discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data from fermentation and strain improvement, and a visualization of the biosynthetic and regulatory pathways. The guide covers the initial screening programs, isolation and fermentation of the producing organism, strain improvement through mutagenesis, and the analytical methods for quantification, culminating in the development of a compound that has had a profound impact on global health in both veterinary and human medicine.[1][2]

Introduction: A Serendipitous Discovery

The journey of Avermectin began with a soil sample collected by Satoshi Ōmura of the Kitasato Institute in Japan from a golf course in Ito City, Shizuoka Prefecture.[3][4] This sample contained a novel actinomycete, later named Streptomyces avermitilis.[4] Through a collaborative research agreement, samples from the Kitasato Institute were sent to Merck Sharp & Dohme Research Laboratories in the United States for testing.[4] In 1975, a team led by William Campbell at Merck discovered that the fermentation broth of this organism exhibited remarkable anthelmintic activity in a mouse model.[3][5]

This led to the isolation of a family of eight closely related 16-membered macrocyclic lactone compounds, which were named "Avermectins".[4] The producing organism was named Streptomyces avermitilis, signifying its ability to kill worms (Latin: a "without", vermis "worms").[3] Of the produced compounds, Avermectin B1, a mixture of B1a and B1b, was identified as a highly potent agent and was developed into the commercial product Abamectin. A chemically modified derivative, Ivermectin, was later developed and approved for human use in 1987, proving revolutionary in the fight against parasitic diseases like Onchocerciasis (River Blindness) and Lymphatic Filariasis.[2][3] This monumental discovery was recognized with the 2015 Nobel Prize in Physiology or Medicine, awarded to William C. Campbell and Satoshi Ōmura.[3][4]

Screening, Isolation, and Characterization

The discovery of Avermectin was the result of a systematic and rigorous screening program designed to identify novel natural products with anthelmintic properties.

Initial In Vivo Screening Protocol

The primary screen that identified the activity of S. avermitilis fermentation broth was an in vivo assay using mice infected with the nematode Nematospiroides dubius.[4] While the precise, detailed protocol from the original 1970s Merck screening is not widely published, the general methodology for such assays is well-established.

Methodology:

-

Infection Model: Laboratory mice are infected with a standardized dose of Nematospiroides dubius larvae. The infection is allowed to establish over a period, resulting in a predictable adult worm burden in the gastrointestinal tract.

-

Sample Preparation: The crude fermentation broth from S. avermitilis is prepared for administration. This may involve centrifugation to remove mycelia or using the whole broth.

-

Administration: The test sample (fermentation broth) is administered to the infected mice, typically orally via gavage. The test is run over a range of dilutions to assess potency and toxicity.[4]

-

Observation & Endpoint: After a defined treatment period, the mice are euthanized. The gastrointestinal tract is dissected, and the number of adult worms is counted.

-

Evaluation: Efficacy is determined by comparing the mean worm burden in the treated group to that of an untreated control group. A significant reduction in worm count indicates anthelmintic activity. Early tests with the S. avermitilis broth showed it was active against N. dubius over at least an eight-fold range without notable toxicity.[4]

Isolation and Cultivation of Streptomyces avermitilis

The producing organism was isolated from soil samples using standard microbiological techniques for actinomycetes.

Methodology:

-

Soil Sample Preparation: Soil samples are serially diluted in sterile water or saline.

-

Selective Plating: Aliquots of the dilutions are spread onto selective agar (B569324) media, such as Actinomycete Isolation Agar or Starch Nitrate Agar.[6][7] These media often contain antifungal agents to suppress competing microbial growth.

-

Incubation: Plates are incubated at approximately 28°C for 7-14 days.[6][7]

-

Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, filamentous, with aerial and substrate mycelia) are selected for further purification.

-

Pure Culture Maintenance: Pure cultures are obtained by multiple rounds of streaking on a suitable medium like Yeast Extract-Malt Extract Glucose (YMG) agar.[7] For long-term storage, cultures are maintained on agar slants at 4°C or in 20% glycerol (B35011) at -20°C.[6]

Fermentation for Avermectin Production

The production of Avermectin is achieved through fermentation, a process that has been extensively optimized for industrial-scale output. Both submerged (SmF) and solid-state fermentation (SSF) methods have been developed.

Experimental Protocols

1. Inoculum Preparation: A two-stage inoculum development process is typically used to ensure a healthy and abundant mycelial biomass for the production fermenter.

-

Spore Suspension: Spores from a mature culture on an agar slant (e.g., YMG medium) are harvested into sterile saline water to a concentration of approximately 10^6 - 10^9 spores/mL.[6][8]

-

Seed Culture: The spore suspension is used to inoculate a seed medium. The culture is incubated for 24-48 hours at 28-31°C with agitation (e.g., 150-220 rpm).[4][8]

2. Submerged Fermentation (SmF):

-

Production Medium: The vegetative seed culture (typically 5-10% v/v) is transferred to the production fermentation medium.[4][7]

-

Fermentation Parameters: The fermentation is carried out for 10-15 days at 28-31°C with controlled pH (around 7.0-7.2) and agitation.[4][7]

3. Solid-State Fermentation (SSF):

-

Substrate Preparation: Agro-industrial wastes like sorghum seeds, wheat bran, or corn cob are used as the solid substrate.[9][10] The substrate is supplemented with a moistening medium containing nutrients and adjusted to an optimal initial moisture content (e.g., 78.5-105%).[9][10]

-

Inoculation and Incubation: The substrate is inoculated with a seed culture (e.g., 20-25% v/w) and incubated in trays or specialized bioreactors for 14-15 days at 28°C.[9][10]

Data Presentation: Fermentation Media and Yields

The composition of the fermentation medium is critical for Avermectin yield. Various media have been developed for maintenance, inoculum preparation, and production.

| Table 1: Composition of Media for S. avermitilis Cultivation and Avermectin Production | |||

| Medium Type | Component | Concentration (g/L) | Reference |

| Maintenance (YMG/Medium 65) | Glucose | 4.0 | [4][7] |

| Yeast Extract | 4.0 | [4][7] | |

| Malt Extract | 10.0 | [4][7] | |

| CaCO₃ | 2.0 | [4] | |

| Agar (for solid medium) | 20.0 | [7] | |

| Seed Medium (YMG) | Glucose | 4.0 | [4] |

| Yeast Extract | 4.0 | [4] | |

| Malt Extract | 10.0 | [4] | |

| CaCO₃ | 2.0 | [4] | |

| Production (SM2 Medium) | Soluble Corn Starch | 50.0 | [7] |

| Yeast Extract | 2.0 | [7] | |

| KCl | 0.1 | [7] | |

| NaCl | 0.5 | [7] | |

| MgSO₄·7H₂O | 0.1 | [7] | |

| CaCO₃ | 0.8 | [7] | |

| α-amylase | 0.1 | [7] | |

| Production (Solid-State) | Sorghum Seeds | Base Substrate | [9] |

| Sucrose | 8% (w/w) | [9] | |

| Soyameal | 5% (w/w) | [9] | |

| KH₂PO₄ | 1.0 | [9] | |

| MgSO₄·7H₂O | 0.4 | [9] |

Avermectin yields vary significantly depending on the strain (wild-type vs. mutant) and fermentation strategy.

| Table 2: Comparative Avermectin Yields | ||||

| Strain | Fermentation Type | Key Conditions | Avermectin Titer | Reference |

| S. avermitilis 41445 (Wild-Type) | Submerged (Batch) | SM2 Medium, 31°C, 10 days | 17 mg/L (B1b) | [7] |

| S. avermitilis NRRL 8165 | Submerged (Batch) | 28°C, 14 days | 17.5 mg/L | [7] |

| S. avermitilis ATCC 31267 | Submerged (Batch) | 30°C, 9 days | 28 mg/L (B1a + B1b) | [4] |

| S. avermitilis 41445 UV Mutant | Submerged (Batch) | SM2 Medium | 254.14 mg/L (B1b) | [11] |

| S. avermitilis 41445 EMS Mutant | Submerged (Batch) | SM2 Medium | 202.63 mg/L (B1b) | [3] |

| S. avermitilis AV-HP Mutant | Submerged (Batch) | 3582 mg/L (B1a) | [12] | |

| S. avermitilis AV-HP (rpp deleted) | Submerged (Batch) | 4450 mg/L (B1a) | [12] | |

| S. avermitilis NRRL 8165 | Solid-State | Sorghum, Optimized | 5.8 mg/g dry substrate | [9] |

| S. avermitilis (Industrial Strain) | Solid-State | Agro-industrial waste | 3.83 mg/g dry substrate (B1a) | [10] |

Strain Improvement by Mutagenesis

Wild-type strains of S. avermitilis produce low levels of Avermectin, making industrial production economically unfeasible.[13] Therefore, extensive strain improvement programs using classical mutagenesis have been essential to generate the high-yielding mutants used today.

Experimental Protocols for Mutagenesis

1. Spore Suspension Preparation: A dense spore suspension (e.g., 10⁸ spores/mL) is prepared from a mature culture and washed with sterile water or buffer.

2. UV Irradiation (Physical Mutagenesis):

-

Aliquots of the spore suspension are placed in a sterile petri dish.

-

The suspension is exposed to UV radiation (254 nm) with continuous stirring for specific time intervals (e.g., 15, 30, 45, 60 minutes). The optimal exposure time is determined by generating a kill curve, often targeting a 90-99% lethality rate.

-

Post-irradiation, the samples are kept in the dark to prevent photoreactivation.[14]

3. Chemical Mutagenesis (EMS and EB):

-

Ethyl Methanesulfonate (EMS): Spores are treated with an EMS solution (e.g., 1 µL/mL) for time intervals ranging from 10 to 60 minutes with shaking.[11][15]

-

Ethidium Bromide (EB): Spores are treated with an EB solution (e.g., 10-40 µL/mL) for 10 to 60 minutes.[15]

-

Stopping the Reaction: The reaction is stopped by centrifugation, decanting the mutagen, and washing the spores multiple times with a sterile solution.

4. Screening for Hyper-producers:

-

Plating and Isolation: The treated spore suspensions are serially diluted and plated to obtain single colonies.

-

High-Throughput Screening: Colonies are transferred to 96-well microtiter plates for cultivation.[14] After incubation, the Avermectin concentration in the culture broth is estimated, often by measuring UV absorbance at 245 nm.[14]

-

Shake-Flask Validation: Mutants showing increased production in the primary screen are then cultivated in shake flasks to verify the enhanced yield via HPLC analysis.[14]

Data Presentation: Mutagenesis Efficacy

| Table 3: Efficacy of Different Mutagenesis Strategies for Avermectin B1b Overproduction | |||

| Mutagen | Optimal Treatment | Parent Strain Yield (mg/L) | Mutant Strain Yield (mg/L) |

| UV Radiation | 45 minutes exposure | 17 | 254.14 |

| EMS | 1 µL/mL, 50 minutes | 17 | 202.63 |

| Ethidium Bromide | 30 µL/mL, 30 minutes | 17 | 199.30 |

Downstream Processing: Extraction and Purification

Since Avermectin is an intracellular product, the extraction process focuses on recovering the compound from the mycelial biomass.

Experimental Protocols

1. Mycelia Recovery:

-

The fermentation broth is centrifuged (e.g., 8000 x g for 20 minutes) to separate the mycelial biomass from the supernatant. The supernatant is discarded.[7]

2. Whole Broth Extraction (Alternative Method):

-

This industrial process avoids initial centrifugation. The pH of the whole broth is adjusted to ~2.5 with a mineral acid (e.g., H₂SO₄).[9][13]

-

The acidified broth is heated to 80-100°C for 1-2 hours.[9]

-

An organic solvent (e.g., toluene, a ratio of at least 0.2 by volume) is added, and the mixture is agitated for several hours to extract the Avermectins.[9][13]

3. Solvent Extraction from Mycelia:

-

The recovered cell biomass is mixed thoroughly with a solvent such as methanol (B129727) to lyse the cells and dissolve the intracellular Avermectin.[7]

-

The mixture is centrifuged again, and the Avermectin-rich solvent supernatant is collected.

4. Purification:

-

Concentration: The solvent extract is concentrated under vacuum to an oil.

-

Crystallization: The Avermectin is purified from the oil by crystallization. This can be a multi-step process involving different solvent systems (e.g., hexane/ethanol mixtures) to first crystallize the B1 components, followed by recovery of B2 components from the mother liquor.[16]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Avermectin homologs.

HPLC Protocol

-

System: A reverse-phase HPLC system with a UV detector is used.

-

Column: A C18 column (e.g., 125 x 4 mm, 5 µm) is commonly employed.[17]

-

Mobile Phase: A mixture of organic solvents and water is used. Common compositions include acetonitrile/water (e.g., 95:5 v/v) or acetonitrile/methanol/water (e.g., 53:35:12 v/v/v).[10][17] The mobile phase may be acidified slightly with acetic acid.[17]

-

Detection: Detection is performed by UV absorbance at 245 nm or 250 nm.[10][17]

-

Quantification: The concentration of each Avermectin homolog (e.g., B1a, B1b) is determined by comparing the peak area in the sample chromatogram to a standard curve generated from certified reference standards.

Biosynthesis and Regulatory Pathways

The production of Avermectin is a complex process involving a large biosynthetic gene cluster (ave) and a hierarchical network of regulatory proteins.

Avermectin Biosynthesis Workflow

The biosynthesis occurs in three main stages:

-

Aglycone Formation: A large polyketide synthase (PKS) enzyme complex assembles the macrocyclic lactone core (the aglycone) from precursor units derived from acetate (B1210297) and propionate.

-

Aglycone Modification: The aglycone undergoes a series of post-PKS modifications, including hydroxylation and the formation of a furan (B31954) ring.

-

Glycosylation: Two units of a deoxysugar, L-oleandrose, are attached to the aglycone to form the final active Avermectin molecule.

Caption: Simplified workflow of Avermectin biosynthesis in S. avermitilis.

Regulatory Network of Avermectin Biosynthesis

Avermectin production is tightly controlled by a network of transcriptional regulators. The gene aveR is a key pathway-specific positive regulator located within the ave gene cluster, and its expression is essential for the transcription of the biosynthetic genes.[3][6][15] Several other regulators, belonging to families like TetR and LuxR, act on aveR or other genes to modulate production, forming a complex cascade.

Caption: Key transcriptional regulators controlling Avermectin biosynthesis.

Conclusion

The discovery of Avermectin is a testament to the power of natural product screening and international scientific collaboration. From a single soil isolate emerged a class of compounds that has protected billions of livestock from parasitic infection and saved millions of people from debilitating diseases. The continuous efforts in strain improvement through mutagenesis and optimization of fermentation processes have transformed a laboratory curiosity into a global health solution. This guide has provided a technical foundation for understanding these core processes, offering detailed protocols and data that highlight the scientific rigor involved. The ongoing exploration of the complex regulatory networks governing Avermectin biosynthesis promises to yield further strategies for enhancing production and engineering novel derivatives, ensuring the legacy of this "wonder drug" continues.

References

- 1. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a regulatory gene, aveR, for the biosynthesis of avermectin in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two Adjacent and Similar TetR Family Transcriptional Regulator Genes, SAV577 and SAV576, Co-Regulate Avermectin Production in Streptomyces avermitilis | PLOS One [journals.plos.org]

- 15. The pathway-specific regulator AveR from Streptomyces avermitilis positively regulates avermectin production while it negatively affects oligomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

A Technical Guide to the Mechanism of Action of Avermectin on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which avermectins, a class of broad-spectrum antiparasitic agents, exert their effects on invertebrate glutamate-gated chloride channels (GluCls). This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this critical drug-receptor interaction.

Core Mechanism of Action

Avermectins, with ivermectin being the most prominent example, function as positive allosteric modulators and direct agonists of GluCls, which are ligand-gated ion channels exclusive to invertebrates.[1][2][3] These channels are crucial for mediating inhibitory neurotransmission in nematodes and arthropods.[4][5] The binding of avermectin to GluCls leads to a prolonged and essentially irreversible opening of the channel pore.[6][7][8] This results in an increased influx of chloride ions into the neuron or muscle cell, causing hyperpolarization of the cell membrane.[9][10] The sustained hyperpolarization inhibits the generation of action potentials, leading to flaccid paralysis and eventual death of the parasite.[10][11]

The binding site for avermectin is distinct from that of the endogenous ligand, glutamate (B1630785).[9] It is located within the transmembrane domain, at the interface between adjacent subunits, specifically between the M1 and M3 helices.[4][12][13] This allosteric binding locks the channel in an open conformation.[10][14] While glutamate binding typically elicits a rapid and desensitizing channel opening, avermectin induces a very slow but long-lasting activation.[6][7] At concentrations too low to directly gate the channel, ivermectin can potentiate the response to glutamate.[1][8]

Quantitative Data on Avermectin-GluCl Interaction

The following tables summarize key quantitative data from various studies, detailing the potency and efficacy of glutamate and ivermectin on different GluCl subtypes.

Table 1: Agonist Potency (EC50) at Homomeric and Heteromeric GluCls

| Receptor Subunit(s) | Species | Expression System | Agonist | EC50 | Hill Coefficient (nH) | Reference(s) |

| HcGluClα3B | Haemonchus contortus | Xenopus oocytes | L-Glutamate | 27.6 ± 2.7 µM | 1.89 ± 0.35 | [15][16] |

| HcGluClα3B | Haemonchus contortus | Xenopus oocytes | Ibotenate | 87.7 ± 3.5 µM | 1.70 ± 0.36 | [15][16] |

| HcGluClα3B | Haemonchus contortus | Xenopus oocytes | Ivermectin | ~0.1 ± 1.0 nM | >6 | [15][16] |

| CeGluClα3 | Caenorhabditis elegans | Xenopus oocytes | L-Glutamate | 2.2 ± 0.12 mM | - | [15][16] |

| Hc-GluClα (avr-14b) | Haemonchus contortus | Macropatch | L-Glutamate | 43 µM | - | [11] |

| Hc-GluClα | Haemonchus contortus | Oocytes | L-Glutamate | 28 µM | - | [17] |

| Hc-GluClβ | Haemonchus contortus | Oocytes | L-Glutamate | 394 µM | - | [17] |

| Hc-GluClαβ (1:1) | Haemonchus contortus | Oocytes | L-Glutamate | 40 µM | - | [17] |

| Hc-GluClαβ (1:50) | Haemonchus contortus | Oocytes | L-Glutamate | 44 µM | - | [17] |

| Hc-GluClα | Haemonchus contortus | Oocytes | Ivermectin | - | - | [17] |

| Hc-GluClβ | Haemonchus contortus | Oocytes | Ivermectin | >10 µM | - | [17] |

| Hc-GluClαβ (1:1) | Haemonchus contortus | Oocytes | Ivermectin | 86 nM | - | [17] |

| Hc-GluClαβ (1:50) | Haemonchus contortus | Oocytes | Ivermectin | 141 nM | - | [17] |

| AgGluCl-b | Anopheles gambiae | Xenopus oocytes | L-Glutamate | 30.22 ± 2.75 µM | 1.93 ± 0.32 | [18] |

Table 2: Ivermectin Binding Affinity (Kd) and Effects of Mutations

| Receptor Subunit(s) | Species | Expression System | Ligand | Kd | Mutation | Mutant Kd | Reference(s) |

| HcGluClα3B (wild-type) | Haemonchus contortus | COS-7 cells | [3H]Ivermectin | 0.35 ± 0.1 nM | - | - | [15][16] |

| HcGluClα3B (L256F) | Haemonchus contortus | COS-7 cells | [3H]Ivermectin | - | L256F | 2.26 ± 0.78 nM | [15][16] |

| HcGluClα3B (T300S) | Haemonchus contortus | COS-7 cells | [3H]Ivermectin | - | T300S | 0.76 ± 0.25 nM | [15] |

Experimental Protocols

The characterization of avermectin's effects on GluCls predominantly relies on electrophysiological and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used for the functional expression and characterization of ion channels.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.

-

cRNA Injection: Plasmids containing the cDNA for the GluCl subunit(s) of interest are linearized, and cRNA is synthesized in vitro using a T7 RNA polymerase kit. A defined amount of cRNA (e.g., 50 ng) is injected into each oocyte.

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane. To prevent activation by glutamate in the culture medium, a GluCl antagonist like picrotoxin (B1677862) (e.g., 5 µM) may be added.[9]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

Two glass microelectrodes (filled with 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -40 mV to -70 mV).

-

Agonists (glutamate or ivermectin) are applied via the perfusion system. The resulting inward chloride currents are recorded.

-

Dose-response curves are generated by applying a range of agonist concentrations and measuring the peak current response at each concentration. Data are then fitted to the Hill equation to determine EC50 and Hill coefficient values.[17][18]

-

Patch-Clamp Electrophysiology

Patch-clamp offers higher resolution recording, including single-channel analysis, typically in mammalian cell lines like HEK293 or COS-7.

Methodology:

-

Cell Culture and Transfection: HEK293 or COS-7 cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the GluCl subunits using a suitable transfection reagent (e.g., Lipofectamine). A marker plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Patch Pipette Preparation: Glass capillaries are pulled to a fine tip (1-5 MΩ resistance) using a micropipette puller and fire-polished. The pipette is filled with an intracellular solution containing a defined chloride concentration.

-

Recording Configuration:

-

A transfected cell is identified under a microscope. The patch pipette is brought into contact with the cell membrane.

-

Gentle suction is applied to form a high-resistance seal (GΩ seal), establishing the "cell-attached" configuration.

-

To record from the whole cell, a stronger suction pulse is applied to rupture the membrane patch. For single-channel recordings in an "outside-out" patch, the pipette is slowly withdrawn after establishing a whole-cell configuration, causing the membrane to reseal with its extracellular face oriented outwards.[11]

-

-

Data Acquisition: The patch is held at a constant potential (e.g., -70 mV). Agonists are applied rapidly to the patch via a perfusion system. Currents are recorded, filtered, and digitized for analysis of properties like activation/deactivation kinetics, desensitization, and single-channel conductance.[11]

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of a drug for its receptor.

Methodology:

-

Membrane Preparation: COS-7 cells are transfected with the GluCl-encoding plasmid. After 48-72 hours, cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

-

Binding Reaction: Membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]ivermectin) at various concentrations.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).[15]

Concluding Remarks

The potent and specific action of avermectins on invertebrate GluCls underpins their remarkable success as antiparasitic agents. Avermectin locks these channels in a persistently open state, leading to chloride ion influx, hyperpolarization, and ultimately, fatal paralysis of the parasite.[7][9][10] The detailed understanding of this mechanism, supported by robust quantitative data from electrophysiological and binding assays, is crucial for several key areas in drug development. It facilitates the rational design of new anthelmintics with improved efficacy or altered resistance profiles, aids in the prediction of potential resistance mechanisms through mutations in the GluCl target site, and provides a framework for screening new chemical entities for antiparasitic activity. The continued investigation into the structural and functional nuances of the avermectin-GluCl interaction will be instrumental in combating the growing challenge of anthelmintic resistance.

References

- 1. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 2. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 9. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]

- 10. Ivermectin - Wikipedia [en.wikipedia.org]

- 11. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 15. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Properties of Avermectin B1a and B1b

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal activities.[1] The commercially significant product, Abamectin, is a mixture of two principal components: Avermectin B1a (≥80%) and Avermectin B1b (≤20%).[2][3][4] These two homologs differ structurally only by a single methylene (B1212753) group at the C-25 side chain—a sec-butyl group in B1a and an isopropyl group in B1b.[5][6] While often considered to have very similar biological and toxicological properties, subtle differences in their molecular structure can influence their interaction with biological targets, leading to variations in their potency and spectrum of activity.[2][5] This technical guide provides a comprehensive comparison of the biological properties of Avermectin B1a and B1b, presenting available quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways and workflows.

Mechanism of Action: A Shared Neurotoxic Pathway

The primary mechanism of action for both Avermectin B1a and B1b is the disruption of neurotransmission in invertebrates.[1][7] This neurotoxicity is primarily mediated through their interaction with specific ligand-gated ion channels, leading to paralysis and eventual death of the target organism.[7][8]

1. Glutamate-Gated Chloride Channels (GluCls): The principal target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl), which is absent in mammals.[7] Avermectins bind to these channels, locking them in an open state. This leads to a persistent influx of chloride ions (Cl-) into nerve and muscle cells, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the transmission of electrical signals, resulting in flaccid paralysis of the pharyngeal pump and somatic muscles of nematodes and arthropods, ultimately leading to starvation and death.[7]

2. Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels: Avermectins can also potentiate the effect of gamma-aminobutyric acid (GABA) at GABA-gated chloride channels, which are present in both invertebrates and vertebrates.[8] However, their affinity for invertebrate GABA receptors is significantly higher. In mammals, these receptors are primarily located in the central nervous system (CNS), and the blood-brain barrier generally prevents avermectins from reaching them at therapeutic doses, contributing to their selective toxicity.[9]

Figure 1: Signaling pathway of Avermectin B1a and B1b in invertebrates.

Comparative Biological Efficacy: Quantitative Data

While many sources state that the biological activities of Avermectin B1a and B1b are very similar, quantitative data directly comparing the two isolated components is scarce.[2] Most efficacy studies have been conducted on Abamectin, the mixture of B1a and B1b. However, some studies provide insights into the activity of the individual components.

Table 1: Comparative Anthelmintic and Insecticidal Activity

| Species | Assay Type | Component | Concentration / Dose | Efficacy | Reference |

| Haemonchus contortus (sheep) | In vivo (oral) | Avermectin B1a | 0.1 mg/kg | >95% reduction | [10] |

| Ostertagia circumcincta (sheep) | In vivo (oral) | Avermectin B1a | 0.1 mg/kg | >95% reduction | [10] |

| Trichostrongylus colubriformis (sheep) | In vivo (oral) | Avermectin B1a | 0.1 mg/kg | >95% reduction | [10] |

| Dictyocaulus viviparus (cattle) | In vivo (oral) | Avermectin B1a | 0.025 mg/kg | >95% reduction | [10] |

| Ancylostoma caninum (dog) | In vivo (oral) | Avermectin B1a | 0.003 - 0.005 mg/kg | 83-100% removal | [10] |

| Earthworm (Eisenia fetida) | Contact filter paper | Avermectin B1b | LC50 (48h): 500 µg/cm² | - | [11] |

| Earthworm (Eisenia fetida) | Contact filter paper | Avermectin B1b | LC50 (72h): 300 µg/cm² | - | [11] |

| Earthworm (Eisenia fetida) | Artificial soil | Avermectin B1b | LC50 (7 days): 712.5 mg/kg | - | [11] |

| Earthworm (Eisenia fetida) | Artificial soil | Avermectin B1b | LC50 (14 days): 382.6 mg/kg | - | [11] |

| Earthworm (Eisenia fetida) | Artificial soil | Avermectin B1b | LC50 (28 days): 74.6 mg/kg | - | [11] |

| Cockroach (Periplaneta americana) | Oral | Avermectin B1b | LC50 (24h): 0.01 µ g/insect | - | [11] |

| Cockroach (Periplaneta americana) | Dermal | Avermectin B1b | LC50 (24h): 0.1 µ g/insect | - | [11] |

A computational study on the interaction of ivermectin homologs with proteins associated with SARS-CoV-2 suggested differential binding affinities, with Avermectin B1b showing a higher affinity for viral structures and Avermectin B1a for host structures.[5] This indicates that despite their structural similarity, the two components may exhibit distinct interactions with various biological macromolecules.[5]

Pharmacokinetics and Metabolism

The metabolism of Avermectin B1a and B1b has been investigated in vitro using liver microsomes from various species. The primary metabolic pathways involve hydroxylation and demethylation.

-

In rat and steer liver microsomes , the major metabolites of Avermectin B1a and its hydrogenated form (H2B1a) are the C24-methyl alcohols.[12] A more polar metabolite, the monosaccharide of the C24-methyl alcohol, has also been identified.[12]

-

In pig liver microsomes , the major metabolites of hydrogenated Avermectin B1a and B1b are the O-demethylation products (3''-O-desmethyl-H2B1a and 3''-O-desmethyl-H2B1b).[13] Interestingly, the C24-hydroxymethyl metabolites, which are prominent in rats and steers, were found only in trace amounts in pigs.[13]

These findings suggest that the metabolism of Avermectin B1a and B1b can be species-dependent. A direct quantitative comparison of the metabolic rates of B1a versus B1b is not extensively documented in the available literature.

Experimental Protocols

To conduct a direct comparative study of Avermectin B1a and B1b, the following experimental protocols are recommended.

Separation of Avermectin B1a and B1b

Method: High-Performance Liquid Chromatography (HPLC)

Objective: To isolate pure Avermectin B1a and B1b from an Abamectin mixture.

Procedure:

-

Sample Preparation: Dissolve the Abamectin standard in a suitable solvent (e.g., acetonitrile).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical mobile phase could be acetonitrile:water (95:5 v/v) with 1% acetic acid.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detector at 245 nm.

-

-

Separation and Collection: Inject the sample into the HPLC system. The two components, B1b and B1a, will elute at different retention times. Collect the respective fractions.

-

Purity Analysis: Re-inject the collected fractions to confirm their purity.

Figure 2: Workflow for the separation of Avermectin B1a and B1b.

In Vitro Efficacy Assay: Nematode Larval Motility

Objective: To determine and compare the half-maximal effective concentration (EC50) of Avermectin B1a and B1b required to inhibit larval motility.

Procedure:

-

Larval Preparation: Obtain third-stage (L3) larvae of a target nematode species (e.g., Haemonchus contortus).

-

Compound Preparation: Prepare stock solutions of purified Avermectin B1a and B1b in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Assay Setup: In a 96-well plate, add a known number of larvae to each well containing different concentrations of B1a or B1b. Include a solvent control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

-

Motility Assessment: Observe larval motility under a microscope. Motility can be scored visually or quantified using an automated tracking system.

-

Data Analysis: Calculate the percentage of immobile larvae for each concentration. Plot the concentration-response curve and determine the EC50 value for each component using non-linear regression.

Receptor Binding Assay: Competitive Radioligand Binding

Objective: To compare the binding affinity (Ki) of Avermectin B1a and B1b to glutamate-gated chloride channels.

Procedure:

-

Receptor Source: Prepare membrane fractions from a source rich in GluCls (e.g., insect neuronal tissue or a cell line expressing the receptor).

-

Radioligand: Use a radiolabeled ligand that binds to the avermectin binding site (e.g., [³H]Ivermectin).

-

Assay Setup: In a reaction mixture, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor (Avermectin B1a or B1b).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Avermectin B1a and B1b are closely related homologs that form the active components of the widely used antiparasitic agent, Abamectin. Their primary mechanism of action is the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death. While generally considered to have similar biological profiles, the available evidence suggests that there may be subtle but potentially significant differences in their efficacy against specific organisms and their interactions with biological macromolecules. The structural difference at the C-25 side chain, though minor, likely influences their binding affinity to target receptors and their metabolic fate. Further direct comparative studies using purified components are necessary to fully elucidate the distinct biological properties of Avermectin B1a and B1b, which could inform the development of more selective and potent antiparasitic agents.

References

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. News - Avermectin vs Abamectin: Pest Control [bigpesticides.com]

- 5. Comparative study of the interaction of ivermectin with proteins of interest associated with SARS-CoV-2: A computational and biophysical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ivermectin - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. The metabolism of avermectins B1a, H2B1a, and H2B1b by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of avermectin-H2B1a and -H2B1b by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Avermectin's spectrum of activity against nematodes and arthropods

An In-Depth Technical Guide to Avermectin's Spectrum of Activity Against Nematodes and Arthropods

For Researchers, Scientists, and Drug Development Professionals

Abstract

The avermectins are a class of 16-membered macrocyclic lactone derivatives produced by the soil actinomycete Streptomyces avermitilis. Since their discovery, they have become indispensable tools in veterinary medicine, human health, and agriculture due to their potent, broad-spectrum activity against a wide variety of nematode and arthropod parasites. This technical guide provides a comprehensive overview of avermectin's mechanism of action, a quantitative summary of its spectrum of activity, a detailed methodology for determining efficacy, and an exploration of the key mechanisms through which resistance emerges. The primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) exclusive to invertebrates, leading to paralysis and death. This document summarizes lethal concentration (LC50) data in structured tables, presents a generalized protocol for efficacy testing, and uses visualizations to clarify complex biological pathways and experimental workflows, serving as a critical resource for professionals in parasitology and drug development.

Mechanism of Action

Avermectins exert their potent anthelmintic and insecticidal effects by targeting the nervous and muscular systems of invertebrates. Their primary molecular target is the glutamate-gated chloride ion channel (GluCl), a type of ligand-gated ion channel found in the nerve and muscle cells of nematodes and arthropods.

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

Avermectins act as allosteric modulators of GluCls. Instead of competing with the natural ligand, glutamate, they bind to a distinct site on the channel protein, located between the transmembrane domains. This binding event "locks" the channel in an open conformation. The prolonged activation of these channels leads to a massive and sustained influx of chloride ions (Cl⁻) into the cell.

This influx causes hyperpolarization of the postsynaptic membrane in neurons or the sarcolemma in muscle cells. The resulting negative shift in the membrane potential makes it difficult for the cell to reach the threshold for depolarization, effectively inhibiting the transmission of nerve signals. This leads to a flaccid paralysis of the somatic and pharyngeal muscles of the parasite. Pharyngeal paralysis prevents the organism from feeding, while somatic muscle paralysis leads to immobilization, expulsion from the host, and eventual death.

The selective toxicity of avermectins is a key feature of their clinical and agricultural success. Mammals and other vertebrates do not possess the same avermectin-sensitive GluCls in their peripheral nervous systems. While vertebrates do have glutamate-gated channels in the central nervous system (CNS), avermectins generally do not cross the blood-brain barrier efficiently, ensuring a high margin of safety for the host.

Spectrum of Activity and Quantitative Efficacy

Avermectins are renowned for their exceptionally broad spectrum of activity, encompassing a vast array of endo- and ectoparasites. This includes activity against numerous species of nematodes and arthropods that are of significant importance in veterinary, medical, and agricultural contexts. The following tables summarize quantitative efficacy data, primarily expressed as the 50% lethal concentration (LC50), for various avermectin compounds against key parasite species. LC50 values are a standard measure of acute toxicity, representing the concentration of a substance required to kill 50% of a test population after a specified exposure duration. Lower LC50 values indicate higher potency.

Nematicidal Activity

Avermectins are highly effective against a wide range of parasitic nematodes, including gastrointestinal roundworms, lungworms, and filarial worms in animals, as well as plant-parasitic nematodes that cause significant crop damage.[1][2]

| Compound | Target Nematode Species | Life Stage | LC50 Value | Exposure Time | Citation(s) |

| Abamectin (B1664291) | Meloidogyne incognita | J2 Larvae | 0.42 µg/mL | 24 hours | [3] |

| Abamectin | Meloidogyne incognita | J2 Larvae | 7.06 µg/mL | Not specified | [4][5] |

| Abamectin | Rotylenchulus reniformis | Mixed | 3.49 µg/mL | 24 hours | [3][6] |

| Ivermectin | Haemonchus contortus (Susceptible Strain) | L1 to L3 Larvae | 1.1 ng/mL | 7 days | [7][8] |

| Ivermectin | Haemonchus contortus (Resistant Strain) | L1 to L3 Larvae | 8.0 - 17.0 ng/mL | 7 days | [7][8] |

Table 1. Quantitative efficacy of avermectins against representative nematode species.

Arthropodicidal Activity

The activity of avermectins extends to numerous arthropod pests, including mites, lice, ticks, and a variety of insects, particularly lepidopteran larvae.

| Compound | Target Arthropod Species | Life Stage | LC50 Value | Exposure Time | Citation(s) |

| Emamectin (B195283) Benzoate (B1203000) | Plutella xylostella | 3rd Instar Larvae | 0.173 mg/L (0.173 µg/mL) | 72 hours | [9][10] |

| Abamectin | Tetranychus urticae | Adults | 0.39 ppm (0.39 µg/mL) | Not specified | [11] |

| Ivermectin | Pediculus humanus capitis | Adults | <50 ng/mL (lethal in <5 min) | <5 minutes | [12] |

| Ivermectin | Aedes aegypti | Adults | 178.6 ng/mL | 7 days | [13] |

Table 2. Quantitative efficacy of avermectins against representative arthropod species.

Experimental Protocol for Efficacy Determination

To ensure reproducible and comparable results, the determination of avermectin efficacy (e.g., LC50) must follow a standardized protocol. The following is a generalized methodology for an in vitro lethal concentration assay, which can be adapted for various nematode or small arthropod species.

Generalized In Vitro LC50 Assay Protocol

1. Organism Preparation:

-

Culture and maintain a healthy, age-synchronized population of the target organism (e.g., L3 larvae of Haemonchus contortus or adult mites, Tetranychus urticae).

-

For nematodes, larvae are typically harvested from fecal cultures or in vitro cultivation systems and washed thoroughly to remove debris.

2. Stock Solution and Serial Dilutions:

-

Prepare a high-concentration stock solution of the avermectin compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO), as avermectins have low water solubility.

-

Perform serial dilutions of the stock solution in the appropriate assay medium (e.g., sterile water, buffer, or nutrient broth) to create a range of test concentrations. A typical assay includes 5-7 concentrations plus a solvent-only control.[14] The concentration range should be chosen based on preliminary range-finding tests to ensure it brackets the expected LC50, resulting in mortalities from >0% to <100%.[15]

3. Assay Setup:

-

Dispense a standard volume of each test concentration and the control into the wells of a multi-well microtiter plate (e.g., 24- or 96-well plate).[15]

-

Add a predetermined number of test organisms (e.g., 20-50 nematodes or 10-20 arthropods) to each well.[15]

-

Each concentration and control should be replicated at least three times.

4. Incubation:

-

Seal the plates to prevent evaporation and incubate under controlled conditions (e.g., 27°C, >80% relative humidity) for a specified duration.[7] Exposure times are critical and typically range from 24 to 72 hours, depending on the organism and compound.[16]

5. Mortality Assessment:

-

Following incubation, assess the viability of the organisms in each well under a dissecting microscope.

-

Criteria for death must be clearly defined. For nematodes, this is often the lack of movement upon gentle prodding with a fine probe. For arthropods, it is the inability to make coordinated movements.

6. Data Analysis:

-

For each concentration, calculate the percentage mortality, correcting for any mortality observed in the control group using Abbott's formula if necessary.[17]

-

Analyze the dose-response data using Probit analysis or a similar statistical method (e.g., Log-logistic regression) to calculate the LC50 value and its 95% confidence intervals.[8][18]

References

- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantsciencejournal.com [plantsciencejournal.com]

- 3. journals.flvc.org [journals.flvc.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of abamectin on root-knot nematodes and tomato yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cotton.org [cotton.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Sublethal effects and reproductive hormesis of emamectin benzoate on Plutella xylostella [frontiersin.org]

- 10. Sublethal effects and reproductive hormesis of emamectin benzoate on Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. High concentrations of membrane-fed ivermectin are required for substantial lethal and sublethal impacts on Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Intra- and interspecific toxicity testing methods and data for nematodes exposed to metals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. entomoljournal.com [entomoljournal.com]

- 18. scispace.com [scispace.com]

A Technical Guide to the Anthelmintic and Insecticidal Properties of Avermectins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a group of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, represent a cornerstone of modern parasitic control in veterinary medicine, agriculture, and human health.[1][2] Discovered in the late 1970s, this class of compounds exhibits potent, broad-spectrum activity against a wide range of nematodes (roundworms) and arthropods (insects and arachnids).[1][3][4] This technical guide provides an in-depth review of the anthelmintic and insecticidal properties of Avermectins, focusing on their mechanism of action, efficacy, and the experimental protocols used to evaluate their activity.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mode of action of Avermectins is the potentiation and/or direct activation of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[5][6][7] These channels, which are absent in vertebrates, provide the basis for the selective toxicity of Avermectins.[1][8]

Upon binding to an allosteric site on the GluCl, Avermectin induces a prolonged and essentially irreversible opening of the channel.[5][6] This leads to an influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the pharyngeal pump and somatic muscles of nematodes, and the neuromuscular systems of arthropods.[8][9] This ultimately results in starvation and death of the parasite.[9]

While GluCls are the primary target, at higher concentrations, Avermectins can also interact with other ligand-gated ion channels, including those gated by gamma-aminobutyric acid (GABA).[10]

References

- 1. Avermectin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. AOP-Wiki [aopwiki.org]

- 8. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to Avermectins: Extent, Mechanisms, and Management Implications | Annual Reviews [annualreviews.org]

Understanding the pharmacokinetics of different Avermectin compounds

Avermectins are a class of 16-membered macrocyclic lactone compounds derived from the soil actinomycete Streptomyces avermitilis.[1][2] Widely used in both veterinary and human medicine for their potent anthelmintic and insecticidal properties, this class includes well-known agents such as ivermectin, abamectin (B1664291), doramectin (B1670889), eprinomectin, moxidectin (B1677422), and selamectin (B66261).[1][2] Their efficacy is closely tied to their pharmacokinetic profiles, which dictate the absorption, distribution, metabolism, and excretion of the compound in the host organism. Understanding these parameters is critical for optimizing dosage regimens, ensuring safety, and developing new therapeutic applications.

This technical guide provides an in-depth overview of the comparative pharmacokinetics of various avermectin compounds, detailing the experimental protocols used for their evaluation and presenting key quantitative data in a structured format for ease of comparison.

Comparative Pharmacokinetics of Avermectin Compounds

The pharmacokinetic properties of avermectins can vary significantly depending on the specific compound, the host species, the formulation, and the route of administration.[3] These compounds are generally characterized by high lipid solubility, which leads to wide distribution within the body, particularly in adipose tissue.[3][4]

Ivermectin

Ivermectin is a semisynthetic derivative of avermectin B1 and is one of the most extensively studied compounds in this class.[4] It is primarily metabolized in the liver by the cytochrome P450 system, particularly the CYP3A4 isoenzyme.[4][5] Ivermectin and its metabolites are almost exclusively excreted in the feces.[4][6][7]

Table 1: Pharmacokinetic Parameters of Ivermectin

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hours/days) | AUC (ng·day/mL) | t1/2 (hours/days) | Reference |

| Human | 12 mg | Oral | 46.1 ± 21.9 | 4.4 ± 1.6 h | - | 56 h | [6] |

| Human | 150 µg/kg | Oral | 37.9 | - | - | - | [8] |

| Cattle | 200 µg/kg | Subcutaneous | ~32 | 4.0 ± 0.28 d | 361 ± 17 | - | [9][10] |

| Cattle | 500 µg/kg | Pour-on | 12.2 ± 6.0 | 3.4 ± 0.8 d | 115.5 ± 43.0 | - | [11] |

Doramectin

Doramectin, another avermectin derivative, has been shown to have a longer persistence in plasma compared to ivermectin in cattle, which may contribute to a longer duration of efficacy.[10]

Table 2: Pharmacokinetic Parameters of Doramectin

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | t1/2 (days) | Reference |

| Cattle | 200 µg/kg | Subcutaneous | ~32 | 5.3 ± 0.35 | 511 ± 16 | - | [9][10] |

| Cattle | 200 µg/kg | Intramuscular | 33.1 ± 9.0 | - | 475 ± 82 | - | [12] |

| Cattle | 500 µg/kg | Pour-on | 12.2 ± 4.8 | 4.3 ± 1.6 | 168.0 ± 41.7 | - | [11] |

| Alpacas | 200 µg/kg | Subcutaneous | 6.05 ± 5.34 | 3.83 ± 2.48 | 62.12 ± 18.86 | 6.2 ± 4.9 | [13] |

Eprinomectin

Eprinomectin is notable for its limited distribution into milk, making it suitable for use in lactating dairy animals with a zero-day milk withdrawal period.[14][15]

Table 3: Pharmacokinetic Parameters of Eprinomectin

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (µg·d/L) | Reference |

| Goats | 0.2 mg/kg | Subcutaneous | 20.68 ± 12.85 | - | 83.45 ± 34.75 | [16] |

| Goats | 0.4 mg/kg | Subcutaneous | 39.79 ± 17.25 | - | 169.37 ± 43.44 | [16] |

| Dairy Cattle | 0.5 mg/kg | Topical | 43.76 | 2.02 | - | [17] |

| Cats | 0.5 mg/kg | Topical | 20 | 1 (24h) | - | [18] |

Moxidectin

Moxidectin is characterized by its high lipophilicity, leading to a wide distribution in tissues and a long elimination half-life.[19][20]

Table 4: Pharmacokinetic Parameters of Moxidectin

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC | t1/2 (days) | Reference |

| Human | 8 mg | Oral | - | - | - | 23.3 | [21] |

| Sheep | 0.2 mg/kg | Oral | 28.07 | 0.22 | - | - | [22] |

| Sheep | 0.2 mg/kg | Subcutaneous | 8.29 | 0.88 | - | - | [22] |

| Dogs | - | Spot-on | 3.8 | 3 | - | - | [20] |

| Cats | - | Spot-on | 5.3 | 3 | - | - | [20] |

Selamectin

Pharmacokinetic studies of selamectin have revealed species-specific differences, particularly in its elimination from the body. For instance, cats exhibit a slower clearance and longer half-life compared to dogs.[23]

Table 5: Pharmacokinetic Parameters of Selamectin

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | t1/2 (hours/days) | Reference |

| Cats | 24 mg/kg | Topical | 5,513 ± 2,173 | - | 74 | - | [23][24] |

| Dogs | 24 mg/kg | Topical | 86.5 ± 34.0 | - | 4.4 | - | [23][24] |

| Cats | 24 mg/kg | Oral | 11,929 ± 5922 | 7 ± 6 | 109 | - | [23] |

| Dogs | 24 mg/kg | Oral | 7630 ± 3140 | 8 ± 5 | 62 | - | [23] |

| Rabbits | 10 mg/kg | Topical | 91.7 | - | - | 0.93 d | [25][26] |

| Rabbits | 20 mg/kg | Topical | 304.2 | - | - | 0.97 d | [25][26] |

Abamectin

Abamectin, also known as avermectin B1, is used as a pesticide and antiparasitic agent.[1] Pharmacokinetic data in dogs has been established to aid in the treatment of accidental poisoning.[27][28]

Table 6: Pharmacokinetic Parameters of Abamectin

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t1/2 (hours) | Reference |

| Dogs | 0.2 mg/kg | Oral | 135.52 ± 38.6 | 3.16 ± 0.75 | 3723.50 ± 1213.08 | 26.51 ± 6.86 | [27][28] |

Experimental Protocols for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for avermectin compounds relies on robust and validated experimental and analytical methods.

Study Design and Sample Collection

A typical pharmacokinetic study involves the administration of a specific dose of the avermectin compound to a group of healthy animals. Blood samples are then collected at predetermined time points. For tissue distribution studies, animals are euthanized at various time points, and target tissues such as liver, fat, muscle, and skin are collected.[29][30]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for quantifying avermectins in biological matrices.[31] Due to the lack of a strong chromophore in their structure, derivatization is often required to form fluorescent products, which can then be detected with high sensitivity using a fluorescence detector (FLD).[32] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is also used for its high selectivity and sensitivity.[14]

Key Steps in the Analytical Protocol:

-

Extraction: Avermectins are extracted from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[32]

-

Derivatization: The extracted sample is reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) and N-methylimidazole, to create a fluorescent derivative.[32]

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system. A C18 reverse-phase column is typically used to separate the analyte from other components.[32][33] The mobile phase often consists of a mixture of acetonitrile, tetrahydrofuran, and water.[32]

-

Detection: The concentration of the avermectin derivative is measured by a fluorescence detector (e.g., excitation at 365 nm and emission at 475 nm for ivermectin) or a mass spectrometer.[32]

-

Quantification: The concentration of the drug in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.

Mechanism of Action and Metabolism

The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[2] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[2][19]

In mammals, avermectins are primarily metabolized in the liver. For ivermectin, cytochrome P450 3A4 (CYP3A4) is the main enzyme responsible for its biotransformation into several hydroxylated and demethylated metabolites.[4][5] These metabolites, along with the parent drug, are then predominantly excreted via the bile into the feces.[4][34][35]

Conclusion

The avermectin class of compounds encompasses a range of valuable antiparasitic agents with distinct pharmacokinetic profiles. Factors such as the specific chemical structure, the animal species, and the formulation significantly influence their absorption, distribution, and elimination. A thorough understanding of these pharmacokinetic properties, gained through rigorous experimental and analytical protocols, is fundamental for the effective and safe use of these drugs in clinical practice and for the development of future antiparasitic therapies. The data and methodologies presented in this guide offer a comparative basis for researchers and drug development professionals working with this important class of therapeutic agents.

References

- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. questjournals.org [questjournals.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of subcutaneously administered doramectin in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ruminants.ceva.com [ruminants.ceva.com]

- 15. scienceopen.com [scienceopen.com]

- 16. Pharmacokinetics and anthelmintic efficacy of injectable eprinomectin in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of eprinomectin in plasma and milk following topical administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and metabolism of eprinomectin in cats when administered in a novel topical combination of fipronil, (S)-methoprene, eprinomectin and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. wvj.science-line.com [wvj.science-line.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of selamectin following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Pharmacokinetics, efficacy, and adverse effects of selamectin following topical administration in flea-infested rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetic properties of abamectin after oral administration in dogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 28. Pharmacokinetic properties of abamectin after oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Comparative distribution of ivermectin and doramectin to parasite location tissues in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Tissue Depletion Profile of Ivermectin in Rabbits [sedici.unlp.edu.ar]

- 31. scielo.br [scielo.br]

- 32. Liquid chromatographic assay of ivermectin in human plasma for application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. scielo.br [scielo.br]

- 34. madbarn.com [madbarn.com]

- 35. Pharmacokinetics and metabolism of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Avermectin Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Discovered as fermentation products of the soil actinomycete Streptomyces avermitilis, this class of compounds has become indispensable in veterinary medicine, agriculture, and human health for controlling a wide range of endo- and ectoparasites.[1][2] The commercial success of avermectin derivatives such as ivermectin, abamectin, doramectin, eprinomectin, and selamectin (B66261) has spurred extensive research into their structure-activity relationships (SAR) to develop new analogs with improved potency, spectrum of activity, and pharmacokinetic properties.[2][3] This technical guide provides an in-depth analysis of the SAR of avermectins, focusing on key structural modifications and their impact on biological activity. It includes a compilation of quantitative data, detailed experimental protocols for biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

The avermectin core structure is a complex pentacyclic lactone, characterized by a spiroketal system, a hexahydrobenzofuran ring, and a disaccharide moiety attached at the C-13 position.[2] The naturally occurring avermectins are a mixture of eight related compounds, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, which differ at C5, C22-C23, and C25.[2] Avermectin B1, a mixture of B1a (>80%) and B1b (<20%), is known as abamectin.[4]

The primary mechanism of action of avermectins in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls).[5][6] These ligand-gated ion channels are specific to protostome invertebrates and are absent in mammals, which contributes to the selective toxicity of avermectins.[5] Binding of avermectin to GluCls causes an influx of chloride ions, leading to hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and death of the parasite.[5]

Signaling Pathway of Avermectin Action

The following diagram illustrates the signaling pathway of avermectin at the invertebrate neuromuscular junction.

Structure-Activity Relationship Studies

The avermectin molecule offers several positions for chemical modification to modulate its biological activity. The most extensively studied positions are the C-13 disaccharide, the C-22-C23 double bond, the C-25 substituent, and the C-5 position.

Modifications at the C-13 Position and the Disaccharide Moiety

The oleandrosyl-oleandrosyloxy disaccharide at C-13 is a primary site for modification. While the aglycone itself possesses some activity, the disaccharide is generally important for potency.[2]

-

4"-Position: The 4"-hydroxy group of the terminal oleandrose (B1235672) sugar is a key site for derivatization.

-

Esterification and Etherification: Acyl and alkyl derivatives at this position have been synthesized, with some showing retained or slightly modified activity.

-

Deoxygenation and Amination: Replacement of the 4"-hydroxyl group with an amino group, particularly an epi-methylamino group, led to the development of emamectin, which exhibits significantly enhanced insecticidal activity compared to abamectin.[7] Eprinomectin, with an epi-acetylamino group at the 4"-position, also shows high antiparasitic activity.[7]

-

Table 1: SAR at the 4"-Position of the Disaccharide

| Compound/Modification | Target Organism | Activity Metric | Value | Reference |

| Avermectin B1a | Tetranychus cinnabarinus | LC50 | 0.013 µM | [8] |

| 4"-epi-methylamino-4"-deoxyavermectin B1 (Emamectin) | Lepidopteran pests | - | Up to 1500x more potent than Avermectin B1 | [7] |

| 4"-epi-acetylamino-4"-deoxyavermectin B1 (Eprinomectin) | Various parasites | - | High antiparasitic activity | [7] |

| 4"-oxo-avermectin B1 | - | - | Intermediate for further synthesis | [9] |

| 4"-amino-4"-deoxyavermectin B1 | - | Anthelmintic | Active | [9] |

| Compound 9j (a 4"-substituted derivative) | T. cinnabarinus | LC50 | 0.005 µM | [8] |

| Compound 16d (a 4"-substituted derivative) | T. cinnabarinus | LC50 | 0.002 µM | [8] |

-

13-epi Analogs: Epimerization at the C-13 position has been shown to produce analogs that retain the full potency of the parent compounds but with a substantially increased margin of safety.[10]

Modification at the C-22-C23 Position

The double bond at the C-22-C23 position is a key site for modification.

-

Reduction: Catalytic hydrogenation of the C-22-C23 double bond of avermectin B1 yields ivermectin (22,23-dihydroavermectin B1).[3] This modification reduces toxicity to the host while maintaining high anthelmintic and insecticidal activity.[3]

Modifications at the C-25 Position

The substituent at the C-25 position influences the spectrum and potency of activity. In the natural avermectins, this is either a sec-butyl group (a-series) or an isopropyl group (b-series).

-

Alkyl and Cycloalkyl Substituents: A variety of alkyl and cycloalkyl groups have been introduced at this position. Doramectin, which has a cyclohexyl group at C-25, exhibits improved pharmacokinetic properties and efficacy compared to avermectin.[3] Biosynthetically engineered strains producing 25-methyl and 25-ethyl ivermectin have shown significantly enhanced insecticidal activity against Caenorhabditis elegans and Mythimna separata.[3][11]

Table 2: SAR at the C-25 Position

| Compound/Modification | Target Organism | Activity Metric | Value | Reference |

| Ivermectin | C. elegans | LC50 | 10.1 ± 1.3 µg/ml | [11] |

| Mixture of 25-methyl and 25-ethyl ivermectin | C. elegans | LC50 | 2.2 ± 0.7 µg/ml | [11] |

| Milbemycin A3/A4 | C. elegans | LC50 | 5.4 ± 2.1 µg/ml | [11] |

| Doramectin (C25-cyclohexyl) | Various parasites | - | Improved pharmacokinetics and efficacy | [3] |

Modifications at the C-5 Position

The C-5 hydroxyl group is crucial for activity.

-

Oxidation and Derivatization: Oxidation of the C-5 hydroxyl to a ketone, followed by the formation of an oxime derivative, led to the discovery of selamectin. This modification results in a compound with excellent activity against fleas and heartworms in cats and dogs.

Experimental Protocols

Insecticidal/Acaricidal Bioassay: Leaf-Dip Method

This method is commonly used to determine the toxicity of avermectin analogs to phytophagous insects and mites.

Objective: To determine the median lethal concentration (LC50) of a test compound against a target pest.

Materials:

-

Test compound and a suitable solvent (e.g., acetone).

-

Surfactant (e.g., Triton X-100 or Tween-80).

-

Distilled water.

-

Host plant leaves (e.g., cotton, maize, or bean leaves).

-

Petri dishes or similar containers.

-

Filter paper.

-

Soft brush for handling insects/mites.

-

Test organisms (e.g., adult mites, insect larvae).

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the test compound in the chosen solvent.

-

Create a series of graded concentrations by serial dilution with distilled water containing a small amount of surfactant (e.g., 0.1%). A blank control containing only distilled water and surfactant should also be prepared.[12]

-

-

Leaf Treatment:

-

Bioassay Setup:

-

Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.

-

Once dry, place a treated leaf in each Petri dish.

-

Introduce a known number of test organisms (e.g., 20-30) onto each leaf using a soft brush.[13]

-

Seal the Petri dishes with ventilated lids.

-

-

Incubation:

-

Maintain the bioassay units under controlled environmental conditions (e.g., 25 ± 1°C, 70 ± 10% relative humidity, and a defined photoperiod).[14]

-

-